The Diverse Biological Landscape of Indole-5-Carboxamide Derivatives: A Technical Guide
The Diverse Biological Landscape of Indole-5-Carboxamide Derivatives: A Technical Guide
Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrrole ring, allows it to mimic peptide structures and interact with a wide array of biological targets, including enzymes and receptors.[3][4] Among the vast library of indole-containing molecules, derivatives featuring a carboxamide group at the 5-position have garnered significant attention for their broad and potent pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of indole-5-carboxamide derivatives, focusing on their anticancer, enzyme inhibitory, antimicrobial, and antiviral properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals.
Anticancer and Antiproliferative Activity
Indole-5-carboxamide derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines. Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Dual EGFR and CDK2 Inhibition
A significant number of indole-carboxamide derivatives function as inhibitors of critical protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation; its mutation or amplification is common in various cancers.[5] CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer.
Newly synthesized 5-substituted-indole-2-carboxamides have demonstrated potent, dual inhibitory action against both EGFR and CDK2.[6] For instance, compounds 5i and 5j from one study were identified as powerful dual inhibitors.[6] Another series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed potent inhibition against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, which is crucial for overcoming drug resistance.[7] Compounds 5f and 5g in this series were particularly effective against the resistant T790M mutant.[7]
The antiproliferative effects of these compounds often lead to the induction of apoptosis (programmed cell death). This is frequently mediated through the activation of caspases, such as caspase-3 and caspase-8, and an increase in the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl2.[7] Furthermore, some derivatives have been shown to increase levels of Cytochrome C, a key event in initiating the intrinsic apoptosis pathway.[8]
Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[9][10] 7-Azaindole-1-carboxamides have been designed as a new class of potent PARP-1 inhibitors.[11] A selected compound from this class, 1l (ST7710AA1) , not only showed significant PARP inhibition but also demonstrated the ability to bypass multidrug resistance mediated by P-glycoprotein (Pgp).[11] In animal models, this compound exhibited antitumor effects comparable to the approved PARP inhibitor Olaparib but at a lower dose.[11]
Quantitative Data: Antiproliferative and Enzyme Inhibitory Activity
The following tables summarize the quantitative biological data for representative indole-carboxamide derivatives against various cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Indole-Carboxamide Derivatives
| Compound | Target(s) | Cell Line(s) | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|---|
| 5f | EGFRWT/EGFRT790M | Multiple | Mean GI50 | 29 nM | [7] |
| 5g | EGFRWT/EGFRT790M | Multiple | Mean GI50 | 31 nM | [7] |
| 5j | EGFR/CDK2 | Multiple | Mean GI50 | 37 nM | [6] |
| 5i | EGFR/CDK2 | Multiple | Mean GI50 | 49 nM | [6] |
| Primaquine-Indole Carboxamide 2 | ROS Generation | LNCaP, MDA-MB-453 | IC50 | 8.7 - 28.5 µM | [12][13] |
| Thiazolyl-indole-2-carboxamide 6i | Multitarget | MCF-7 | IC50 | 6.10 µM | [14] |
| Thiazolyl-indole-2-carboxamide 6v | Multitarget | MCF-7 | IC50 | 6.49 µM |[14] |
Table 2: Kinase Inhibitory Activity of Indole-Carboxamide Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| 5f | EGFRT790M | IC50 | 9.5 nM | [7] |
| 5g | EGFRT790M | IC50 | 11.9 nM | [7] |
| 5h | CDK2 | IC50 | 11 nM | [8] |
| 5e | CDK2 | IC50 | 13 nM | [8] |
| Va | EGFR | IC50 | 71 nM | [5] |
| Va | BRAFV600E | IC50 | 77 nM |[5] |
Experimental Protocols
Antiproliferative MTT Assay:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated to allow the conversion of MTT into formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.[8]
Caspase-3 Assay:
-
Panc-1 human pancreatic cancer cells are treated with the test compounds.
-
After treatment, cell lysates are prepared.
-
The concentration of caspase-3 in the lysates is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
The results are expressed in pg/mL and compared to untreated controls and a positive control like staurosporine.[7]
PARP-1 Inhibition Assay:
-
The assay is typically performed using a commercial kit that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
The reaction is initiated in wells coated with histones and containing PARP-1 enzyme.
-
Test compounds at various concentrations are added to the wells.
-
The reaction is started by adding biotinylated NAD+.
-
After incubation, the wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.
-
A colorimetric HRP substrate is added, and the absorbance is measured to quantify PARP-1 activity.
-
IC50 values are calculated from the dose-response curves.[11]
Enzyme Inhibition
Beyond kinases involved in cancer, indole-5-carboxamide derivatives have been identified as highly potent and selective inhibitors of other key enzymes, such as Monoamine Oxidase B (MAO-B) and Fatty Acid Amide Hydrolase (FAAH).
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, making it a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease. Indole-5-carboxamides have been discovered to be highly potent, selective, and reversible inhibitors of human MAO-B.[15]
Notably, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53, PSB-1410) demonstrated subnanomolar potency and high selectivity for MAO-B over the MAO-A isoform.[15] Computational docking studies suggest that these small molecules achieve their high potency by effectively interacting with the enzyme's binding site.[15]
Table 3: MAO-B Inhibitory Activity of Indole-5-Carboxamide Derivatives
| Compound | Target Enzyme | Activity Metric | Value | Selectivity (vs. MAO-A) | Reference(s) |
|---|---|---|---|---|---|
| PSB-1410 (53) | Human MAO-B | IC50 | 0.227 nM | >5700-fold | [15] |
| PSB-1491 (38a) * | Human MAO-B | IC50 | 0.386 nM | >25000-fold | [15] |
| PSB-1434 (30) * | Human MAO-B | IC50 | 1.59 nM | >6000-fold | [15] |
*Note: Compounds 38a and 30 are indazole-carboxamides, structurally related analogs included for comparison.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is the primary enzyme that degrades the endocannabinoid anandamide, a lipid transmitter involved in pain, inflammation, and mood regulation.[16] Inhibiting FAAH increases anandamide levels, offering a therapeutic approach for pain and inflammatory conditions.[17][18] A series of (indolylalkyl)piperidine carbamates, which can be considered structural analogs of indole-carboxamides, were synthesized and tested for FAAH inhibition.[16] Structure-activity relationship studies revealed that the length of the alkyl spacer and substituents on the indole ring significantly affect activity.[16]
Experimental Protocols
MAO-B Enzyme Inhibition Assay (Amplex® Red Method):
-
The assay is based on the detection of H₂O₂ generated during the MAO-catalyzed oxidation of a substrate.
-
Recombinant human MAO-A or MAO-B is pre-incubated with various concentrations of the inhibitor in a buffer solution.
-
The reaction is initiated by adding the Amplex® Red reagent, horseradish peroxidase, and the MAO substrate (e.g., p-tyramine).
-
The H₂O₂ produced reacts with the Amplex® Red reagent in a 1:1 stoichiometry to generate the highly fluorescent product, resorufin.
-
Fluorescence is measured over time using a fluorescence microplate reader.
-
The rate of reaction is determined, and IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[19]
FAAH Inhibition Assay (Rat Brain Homogenate):
-
Rat brains are homogenized in an appropriate buffer.
-
The homogenate is incubated with the test compounds at various concentrations.
-
The reaction is started by adding a fluorescent substrate for FAAH.
-
The mixture is incubated at 37°C.
-
The reaction is stopped, and the fluorescence of the product is measured.
-
The inhibitory activity is calculated as the percentage decrease in fluorescence compared to a control without an inhibitor, and IC50 values are determined.[20]
Antimicrobial and Antiviral Activity
Antimicrobial Activity
Indole carboxamide derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[21][22] Studies have shown that these compounds can be as active as standard antibiotics like ampicillin against Staphylococcus aureus.[21][22] The position of substituents on the indole ring can influence the spectrum of activity; for example, indole carboxamides substituted at the 3-position showed better inhibition of Bacillus subtilis than those substituted at the 2-position.[22]
The minimum inhibitory concentration (MIC) values for some derivatives were found to be 20- to 100-fold lower than standard drugs against S. aureus, B. subtilis, and Escherichia coli.[21][22] Furthermore, α,ω-di(indole-3-carboxamido)polyamine derivatives have been developed that not only have intrinsic antimicrobial properties but also act as antibiotic potentiators, restoring the efficacy of conventional antibiotics against resistant bacteria.[23][24]
Table 4: Antimicrobial Activity of Indole-Carboxamide Derivatives
| Derivative Class/Compound | Target Organism(s) | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| Indole Carboxamides | S. aureus, B. subtilis, E. coli | MIC | 1.56 - 12.5 µg/mL | [21][22] |
| Indole Carboxamides | Candida albicans | MIC | Better than standards | [21][22] |
| 13b (polyamine conjugate) | S. aureus, A. baumannii, C. neoformans | MIC | ≤ 0.28 µM | [23][24] |
| Indole-carboxamide 21 | M. tuberculosis (MDR/XDR strains) | MIC | 0.012 µM |[4] |
Antiviral Activity
The indole scaffold is present in many compounds with antiviral properties.[25] Specific indole carboxamide derivatives have been investigated for activity against viruses such as HIV, Hepatitis C Virus (HCV), and SARS-CoV-2. A 5,6-dihydroxyindole carboxamide derivative showed strong inhibitory activity against HIV-1 integrase with an IC50 of 1.4 µM.[26] Other indole derivatives have displayed high anti-HCV activity, with EC50 values in the sub-micromolar to low micromolar range.[25][26] More recently, indole derivatives have been explored as potential inhibitors of SARS-CoV-2, with some compounds effectively suppressing viral reproduction in cell culture.[27][28][29]
Table 5: Antiviral Activity of Indole-Carboxamide and Related Derivatives
| Derivative | Target Virus/Enzyme | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| 5,6-dihydroxyindole carboxamide | HIV-1 Integrase | IC50 | 1.4 µM | [26] |
| Indole-based compound | HIV-1 Fusion | EC50 | 0.2 µM | [30] |
| Indole methacrylate analog | Hepatitis C Virus (HCV) | EC50 | 1.1 µM | [25] |
| AMND-1OL-3 | SARS-CoV-2 | Therapeutic Action Coefficient | 88.5% | [27] |
| 6-bromo-indole derivative | SARS-CoV-2 | IC50 | 1.84 µM (1.06 µg/mL) |[28][29] |
Experimental Protocols
Antimicrobial Disc Diffusion Method:
-
A standardized inoculum of the test microorganism is swabbed uniformly across an agar plate.
-
Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated under appropriate conditions.
-
The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).[21][22]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution):
-
Serial dilutions of the test compound are prepared in a liquid growth medium in 96-well microtiter plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Plates are incubated for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21][22]
Anti-SARS-CoV-2 Activity Assay (Vero Cell Culture):
-
Vero C1008 cells are seeded in 96-well plates.
-
The cells are infected with a known titer of SARS-CoV-2 virus.
-
After a period of viral adsorption, the inoculum is removed, and a medium containing serial dilutions of the test compound is added.
-
The plates are incubated for several days, and the cytopathic effect (CPE) of the virus is observed daily.
-
The antiviral activity is quantified, often by measuring the reduction in viral replication (e.g., using TCID50 assay) or by cell viability assays. The IC50 (50% inhibitory concentration) is then calculated.[28][29]
Conclusion and Future Outlook
Indole-5-carboxamide derivatives represent a versatile and highly valuable chemical scaffold in modern drug discovery. The breadth of their biological activities—spanning from potent and selective enzyme inhibition for cancer and neurodegenerative diseases to broad-spectrum antimicrobial and antiviral effects—highlights their immense therapeutic potential.[3][4] The ability to modify the indole core and the carboxamide moiety allows for fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research will likely focus on optimizing these derivatives to enhance potency against drug-resistant targets, improve safety profiles, and explore novel mechanisms of action. The continued investigation into the structure-activity relationships and biological pathways modulated by these compounds will undoubtedly pave the way for the development of next-generation therapeutics for a wide range of human diseases.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 10. onclive.com [onclive.com]
- 11. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 29. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
